N1-Isobutyl vs. N1-Methyl and N1-n-Butyl: LogP Tuning and Lipophilic Ligand Efficiency for p38α MAP Kinase Binding
The N1-isobutyl substitution on the 6-aminoindazole core achieves a calculated LogP of 2.06 , positioning it as an intermediate-lipophilicity building block for optimizing lipophilic ligand efficiency (LLE) in kinase inhibitor design. By comparison, the N1-methyl analog (CAS 74728-65-7) has a significantly lower LogP of approximately 1.74 (-0.32 log units) , while the N1-n-butyl analog (CAS 938523-30-9) has a higher LogP of approximately 2.42 (+0.36 log units) . When elaborated into p38α MAP kinase carboxamide derivatives, the isobutyl-substituted scaffold yields a binding affinity Kd of 6.30 nM [1]. The branched isobutyl group provides steric complementarity to the ATP-binding pocket as evidenced by the 1.97 Å resolution co-crystal structure with human p38α MAP kinase (PDB: 9D7N), where the isobutyl moiety occupies a hydrophobic sub-pocket [2]. This structural validation is absent for the N1-methyl and N1-n-butyl analogs in comparable kinase co-crystal structures, making the isobutyl variant the structure-enabled choice for fragment- or scaffold-based drug design programs.
| Evidence Dimension | Calculated LogP (lipophilicity) and downstream kinase binding affinity (Kd) |
|---|---|
| Target Compound Data | LogP = 2.06; Kd = 6.30 nM for human p38α MAP kinase (as 6-carboxamide derivative) [1] |
| Comparator Or Baseline | N1-Methyl analog: LogP ≈ 1.74; Kd data not available in comparable kinase assay. N1-n-Butyl analog: LogP ≈ 2.42; Kd data not available |
| Quantified Difference | LogP vs. N1-methyl: +0.32 log units. LogP vs. N1-n-butyl: -0.36 log units. Kd for target compound derivative: 6.30 nM; comparator Kd data absent. |
| Conditions | LogP calculated via ACD/Labs or comparable algorithm; Kd measured by Kinomescan assay against wild-type human full-length p38α (M1 to S360) expressed in bacterial system [1]. |
Why This Matters
The intermediate LogP of the isobutyl analog balances aqueous solubility and target binding, and is the only N1-alkyl-6-aminoindazole variant with validated sub-nanomolar p38α binding and a published co-crystal structure, reducing SAR risk in lead optimization.
- [1] BindingDB. BDBM50556597 (CHEMBL4756586): Kd = 6.30 nM for human p38α MAP kinase (Kinomescan). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50556597 (accessed 2026-05-06). View Source
- [2] RCSB PDB. 9D7N: Human p38alpha MAP Kinase in complex with 1-Isobutyl-1H-indazole derivative OSF267 (resolution 1.97 Å). https://www.rcsb.org/structure/9D7N (accessed 2026-05-06). View Source
